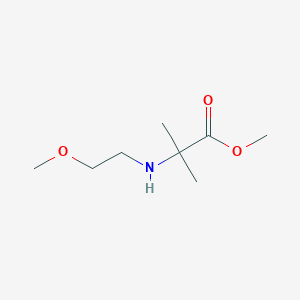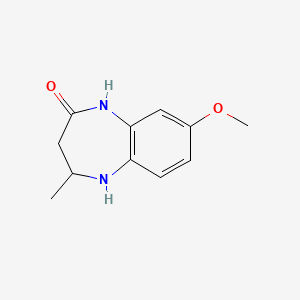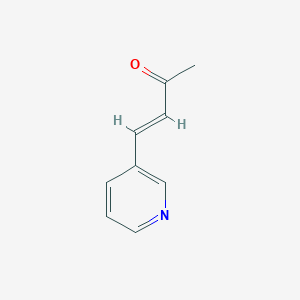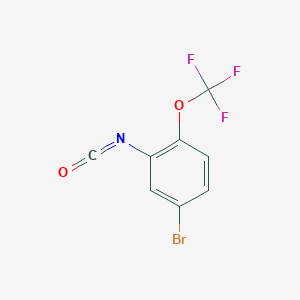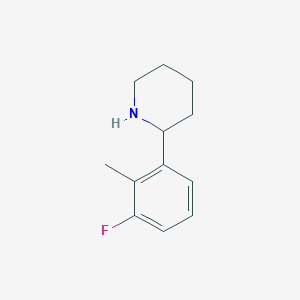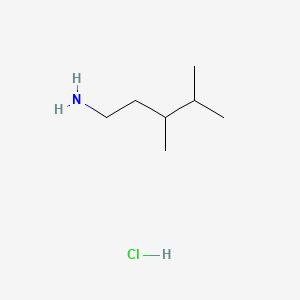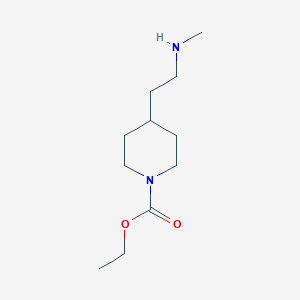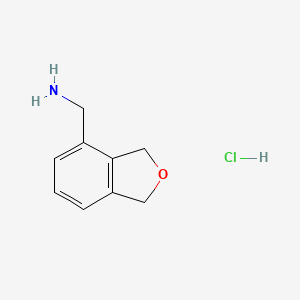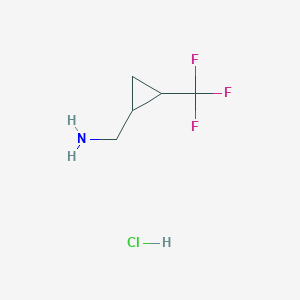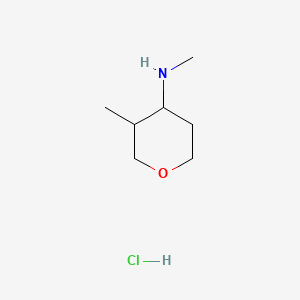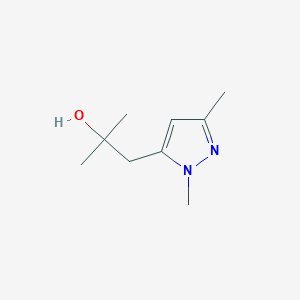
1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-2-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a hydroxyl group attached to a methylpropanol moiety.
Méthodes De Préparation
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-2-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with suitable reagents to introduce the hydroxyl group and the methylpropanol moiety. One common method involves the alkylation of 1,3-dimethyl-1H-pyrazole with 2-chloro-2-methylpropan-2-ol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Analyse Des Réactions Chimiques
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-2-ol can be compared with other pyrazole derivatives such as:
1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone: This compound has a similar pyrazole ring but differs in the substituent attached to the ring.
1-(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine: This derivative has an amine group instead of the hydroxyl group.
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine: This compound features a methoxybenzyl group attached to the pyrazole ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H16N2O |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
1-(2,5-dimethylpyrazol-3-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H16N2O/c1-7-5-8(11(4)10-7)6-9(2,3)12/h5,12H,6H2,1-4H3 |
Clé InChI |
XAMIXERXUFDYNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)CC(C)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


